
Tafamidis
概要
説明
Tafamidis is a medication primarily used to treat transthyretin amyloidosis, a condition characterized by the accumulation of amyloid fibrils in tissues, leading to organ dysfunction. It is particularly effective in treating familial amyloid cardiomyopathy and familial amyloid polyneuropathy, as well as wild-type transthyretin amyloidosis . This compound works by stabilizing the transthyretin protein, preventing its dissociation and subsequent aggregation into amyloid fibrils .
科学的研究の応用
Tafamidis has a wide range of scientific research applications:
Chemistry: Used as a model compound to study protein stabilization and amyloid inhibition.
Biology: Investigated for its role in protein folding and stabilization.
作用機序
Tafamidis exerts its effects by binding to the thyroxine-binding sites of the transthyretin tetramer, stabilizing the tetramer and preventing its dissociation into monomers . This stabilization reduces the availability of monomers that can misfold and aggregate into amyloid fibrils . The molecular target of this compound is the transthyretin protein, and its pathway involves the inhibition of amyloidogenesis .
Similar Compounds:
Diflunisal: Another transthyretin stabilizer, but with a different chemical structure.
Acoramidis: An alternative treatment for transthyretin amyloidosis.
Comparison: this compound is unique in its high affinity and selectivity for the transthyretin protein, making it highly effective in stabilizing the protein and preventing amyloid fibril formation . Unlike Diflunisal, this compound does not have anti-inflammatory properties, which reduces the risk of side effects associated with non-steroidal anti-inflammatory drugs .
This compound stands out due to its specific mechanism of action and its approval as the first disease-modifying therapy for transthyretin amyloidosis .
Safety and Hazards
将来の方向性
With the advent of accurate noninvasive diagnostic modalities and effective therapies, early recognition of cardiac amyloidosis is paramount to implement a diagnostic algorithm and expeditiously institute effective therapies to minimize morbidity and mortality . Tafamidis constitutes a valuable disease-modifying therapy for patients with ATTR-CM .
生化学分析
Biochemical Properties
Tafamidis interacts with the TTR protein, which is a tetramer . This compound binds to the thyroxine-binding sites of the TTR tetramer, stabilizing it and slowing the dissociation into monomers, which is the rate-limiting step in the amyloidogenic process . This interaction helps to reduce the amount of monomers available for amyloidogenesis .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by stabilizing the TTR tetramer, thereby reducing the formation of amyloid fibrils that can disrupt normal cell function . This stabilization can help to slow the progression of diseases such as transthyretin amyloid cardiomyopathy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the thyroxine-binding sites of the TTR tetramer . This binding stabilizes the tetramer, slowing the dissociation into monomers . By reducing the availability of monomers, this compound inhibits the formation of TTR amyloid fibrils, which is the key step in the amyloidogenic process .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. It slows the progression of peripheral neurologic impairment in patients with early-stage Val30Met amyloidosis . Over time, this compound treatment has been associated with better outcomes in patients with transthyretin amyloid cardiomyopathy compared with those without this compound treatment .
Metabolic Pathways
This compound is largely not subject to first pass or oxidative metabolism, being 90% unchanged after in vitro experiments . Preclinical data suggest this compound is mainly metabolized through glucuronidation and excreted in bile .
Transport and Distribution
This compound is highly bound to plasma proteins, primarily to transthyretin . This binding allows this compound to be transported and distributed within the body. The apparent volume of distribution at steady state is 18.5L .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tafamidis typically involves a multi-step process starting from 4-amino-3-hydroxybenzoic acid . The process includes:
- Formation of benzoxazole intermediate.
- Chlorination to introduce dichlorophenyl groups.
- Cyclization to form the final benzoxazole structure.
Industrial Production Methods: Industrial production methods have been optimized to improve yield and reduce the use of hazardous reagents. One such method involves a one-pot process for the preparation of this compound and its purification . This method is advantageous for large-scale production as it avoids the need for chromatographic purification and metal catalysts .
化学反応の分析
Types of Reactions: Tafamidis undergoes various chemical reactions, including:
Oxidation: this compound is relatively stable and does not undergo significant oxidative degradation.
Reduction: Reduction reactions are not commonly associated with this compound.
Substitution: this compound can undergo substitution reactions, particularly involving the dichlorophenyl groups.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents can be used, but this compound is generally stable.
Reduction: Not typically applicable.
Substitution: Halogenating agents can be used for substitution reactions.
Major Products: The major product formed from these reactions is the stabilized transthyretin protein, which prevents amyloid fibril formation .
特性
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEIIPDJKFWEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208185 | |
| Record name | Tafamidis | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50mg/mL | |
| Record name | Tafamidis | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11644 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Genetic mutations or natural misfolding of transthyretin destabalizes transthyretin tetramers, leading to their dissociation and aggregation in tissues, and disrupting the normal function of these tissues. Tafamidis binds to transthyretin tetramers at the thyroxin binding sites, stabilizing the tetramer, reducing the availability of monomers for amyloidogenesis. | |
| Record name | Tafamidis | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11644 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
594839-88-0 | |
| Record name | Tafamidis | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594839-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tafamidis [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0594839880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tafamidis | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11644 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tafamidis | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAFAMIDIS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FG9H9D31J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,10S,13R,14R,15S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1682499.png)


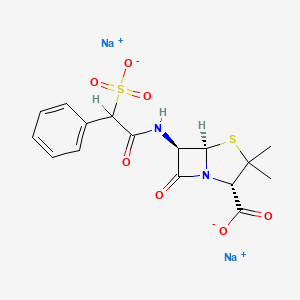
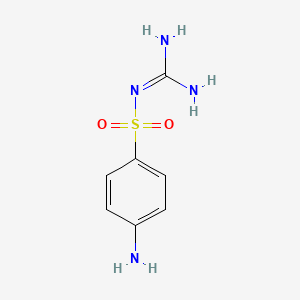
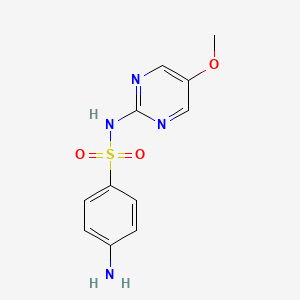
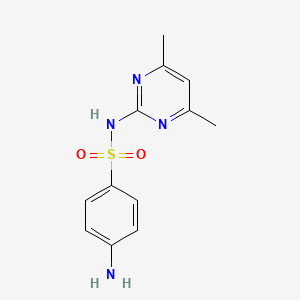
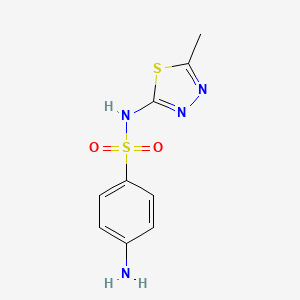

![potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B1682512.png)
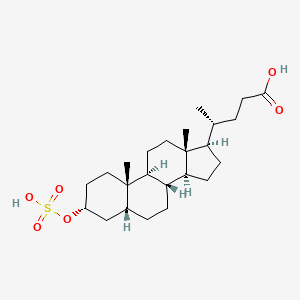
![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1682516.png)

